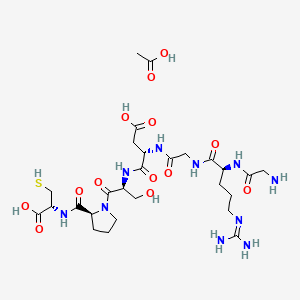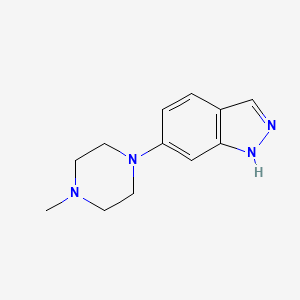![molecular formula C10H18O2 B14753068 1,4-Bis[(prop-1-en-1-yl)oxy]butane CAS No. 3329-71-3](/img/structure/B14753068.png)
1,4-Bis[(prop-1-en-1-yl)oxy]butane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Bis[(prop-1-en-1-yl)oxy]butane is an organic compound with the molecular formula C10H18O2 It is a symmetrical ether with two prop-1-en-1-yloxy groups attached to a butane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4-Bis[(prop-1-en-1-yl)oxy]butane can be synthesized through the reaction of 1,4-dibromobutane with sodium prop-1-en-1-olate. The reaction typically occurs in an aprotic solvent such as dimethyl sulfoxide or tetrahydrofuran. The reaction conditions include:
- Temperature: 60-80°C
- Reaction time: 12-24 hours
- Molar ratio: 1:2 (1,4-dibromobutane to sodium prop-1-en-1-olate)
The reaction proceeds via a nucleophilic substitution mechanism, where the bromine atoms are replaced by prop-1-en-1-oxy groups.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts such as phase transfer catalysts can enhance the reaction rate and selectivity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Bis[(prop-1-en-1-yl)oxy]butane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the double bonds to single bonds using hydrogenation catalysts like palladium on carbon.
Substitution: The ether groups can participate in substitution reactions with nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst at elevated pressure and temperature.
Substitution: Sodium hydride in dimethyl sulfoxide at 60-80°C.
Major Products
Oxidation: Formation of butane-1,4-dione and prop-1-en-1-ol.
Reduction: Formation of 1,4-bis(prop-1-en-1-yl)butane.
Substitution: Formation of various substituted ethers depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,4-Bis[(prop-1-en-1-yl)oxy]butane has several scientific research applications, including:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Materials Science: Employed in the preparation of polymeric materials with specific properties.
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a precursor for biologically active compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mecanismo De Acción
The mechanism of action of 1,4-Bis[(prop-1-en-1-yl)oxy]butane involves its ability to undergo various chemical transformations. The molecular targets and pathways depend on the specific reaction it participates in. For example, in oxidation reactions, the compound interacts with oxidizing agents to form carbonyl compounds. In reduction reactions, it interacts with hydrogenation catalysts to form reduced products.
Comparación Con Compuestos Similares
Similar Compounds
1,1-Bis(allyloxy)butane: Similar structure but with allyloxy groups instead of prop-1-en-1-oxy groups.
1,4-Bis(aminooxy)butane: Contains aminooxy groups instead of prop-1-en-1-oxy groups.
Butanedioic acid, 1,4-bis[2-[(1-oxo-2-propen-1-yl)oxy]ethyl] ester: Contains ester groups instead of ether groups.
Uniqueness
1,4-Bis[(prop-1-en-1-yl)oxy]butane is unique due to its symmetrical structure and the presence of prop-1-en-1-oxy groups, which provide specific reactivity and potential applications in various fields. Its ability to undergo multiple types of chemical reactions makes it a versatile compound in organic synthesis and materials science.
Propiedades
Número CAS |
3329-71-3 |
|---|---|
Fórmula molecular |
C10H18O2 |
Peso molecular |
170.25 g/mol |
Nombre IUPAC |
1,4-bis(prop-1-enoxy)butane |
InChI |
InChI=1S/C10H18O2/c1-3-7-11-9-5-6-10-12-8-4-2/h3-4,7-8H,5-6,9-10H2,1-2H3 |
Clave InChI |
YFHHXQIZUPLLTO-UHFFFAOYSA-N |
SMILES canónico |
CC=COCCCCOC=CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(S)-6-Methoxy-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole strontium salt](/img/structure/B14752990.png)
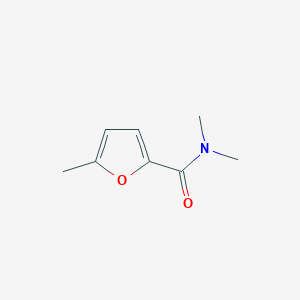
![2-(4-Fluorophenyl)-5-[(4-iodo-2-methylphenyl)methyl]thiophene](/img/structure/B14753013.png)


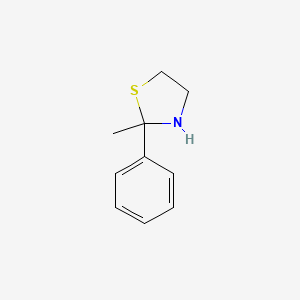

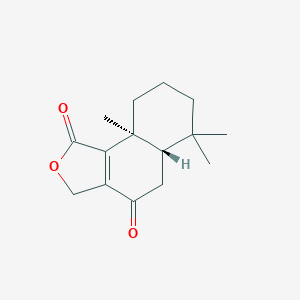
![7,12a,14a-Trimethyl-1-(6-methylheptan-2-yl)-1,2,3,3a,3b,4,5,5a,6,7,12,12a,12b,13,14,14a-hexadecahydrocyclopenta[5,6]naphtho[2,1-b]carbazole](/img/structure/B14753029.png)
![2-amino-7-(cyclopropylmethyl)-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purine-6,8-dione](/img/structure/B14753035.png)
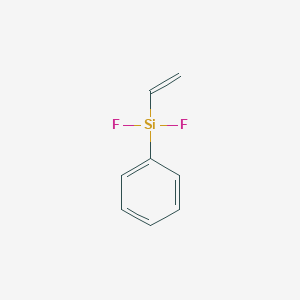
![[1,4]Dithiino[2,3-d]thiepine](/img/structure/B14753049.png)
